molecular formula C18H26FN3O3S B10938532 [4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone

[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone

Cat. No.: B10938532
M. Wt: 383.5 g/mol
InChI Key: CXXVUKXKPOFXDB-UHFFFAOYSA-N
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Description

[4-(4-Fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a piperidine ring through a methanone linkage. The unique structural features of this compound make it a subject of study for its biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-(4-fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound mimics the substrate of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(4-fluorobenzyl)piperazino][1-(methylsulfonyl)-3-piperidyl]methanone lies in its combined structural features, which confer specific biological activities not observed in the individual components. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C18H26FN3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone

InChI

InChI=1S/C18H26FN3O3S/c1-26(24,25)22-8-2-3-16(14-22)18(23)21-11-9-20(10-12-21)13-15-4-6-17(19)7-5-15/h4-7,16H,2-3,8-14H2,1H3

InChI Key

CXXVUKXKPOFXDB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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